
2-Methoxy-2-(thiophen-2-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-2-(thiophen-2-yl)acetic acid is a useful research compound. Its molecular formula is C7H8O3S and its molecular weight is 172.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 241137. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-methoxy-2-(thiophen-2-yl)acetic acid, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions starting with thiophene derivatives. For example, cyclization reactions using 2-oxo-2-(thiophen-2-yl)acetic acid in acidic conditions (e.g., 10% sulfuric acid) yield structurally related compounds . Key intermediates are often synthesized via Friedel-Crafts acylation or esterification, followed by functional group modifications. Reaction optimization, such as adjusting temperature (e.g., maintaining -78°C for lithiation steps) and using catalysts like stannous chloride, can enhance yields . Purification via recrystallization or distillation is critical for isolating high-purity products .
Q. What analytical techniques are recommended for characterizing this compound?
- NMR Spectroscopy : Proton and carbon NMR are essential for verifying the methoxy and thiophene substituents.
- X-ray Crystallography : For unambiguous structural confirmation, use software like SHELXL for refinement, which is widely validated for small-molecule crystallography .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
- Thermogravimetric Analysis (TGA) : Assess thermal stability, particularly for applications in materials science .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential eye and skin irritation .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation hazards.
- Storage : Store in airtight containers at 2–8°C to prevent degradation .
- Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose of waste via certified hazardous waste protocols .
Advanced Research Questions
Q. How can density-functional theory (DFT) optimize the synthesis or reactivity of this compound?
DFT methods, such as the B3LYP functional, are effective for modeling reaction pathways and electronic properties. For instance:
- Transition State Analysis : Identify energy barriers for esterification or cyclization steps.
- Solvent Effects : Simulate solvent interactions using polarizable continuum models (PCM) to predict reaction outcomes in different media .
- Charge Distribution : Calculate Mulliken charges to rationalize nucleophilic/electrophilic sites, aiding in designing derivatives for pharmacological applications .
Q. What strategies address contradictions in reported synthetic yields or physicochemical properties?
- Reproducibility Checks : Replicate procedures with precise control of variables (e.g., stoichiometry, solvent purity).
- Alternative Pathways : Explore microwave-assisted synthesis to reduce reaction times and improve yields .
- Meta-Analysis : Compare crystallographic data (e.g., bond lengths, angles) from multiple studies to resolve structural discrepancies .
Q. How is this compound utilized in pharmacological research, and what experimental designs are employed?
- Antiviral/Cytotoxicity Studies : Incorporate the compound into heterocyclic scaffolds (e.g., quinoxalinones) and evaluate activity against viral proteases or cancer cell lines using MTT assays .
- Enzyme Interactions : Use surface plasmon resonance (SPR) to measure binding affinities with target enzymes, supported by molecular docking simulations .
- Metabolic Stability : Assess pharmacokinetics via in vitro microsomal assays (e.g., human liver microsomes) to determine half-life and clearance rates .
Properties
CAS No. |
5371-94-8 |
---|---|
Molecular Formula |
C7H8O3S |
Molecular Weight |
172.2 g/mol |
IUPAC Name |
2-methoxy-2-thiophen-2-ylacetic acid |
InChI |
InChI=1S/C7H8O3S/c1-10-6(7(8)9)5-3-2-4-11-5/h2-4,6H,1H3,(H,8,9) |
InChI Key |
LXHQBGCISLVPIB-UHFFFAOYSA-N |
SMILES |
COC(C1=CC=CS1)C(=O)O |
Canonical SMILES |
COC(C1=CC=CS1)C(=O)O |
Key on ui other cas no. |
5371-94-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.